L-aspartic acid
Overview
Description
L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the 22 proteinogenic amino acids, meaning it is a building block of proteins. This compound exists in two isomeric forms: this compound and D-aspartic acid. The L-isomer is commonly found in proteins, while the D-isomer is less common and is found in some peptides and as a neurotransmitter .
Mechanism of Action
Target of Action
Aspartic acid, also known as aspartate, is an α-amino acid used in the biosynthesis of proteins . It plays a key role in various metabolic processes, serving as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . Aspartic acid is also involved in neurotransmission .
Mode of Action
Aspartic acid interacts with its targets through various mechanisms. It is formed by the transamination of the Krebs cycle intermediate oxaloacetate . This amino acid serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It is a glycogenic amino acid and can promote energy production via its metabolism in the Krebs cycle .
Biochemical Pathways
Aspartic acid is involved in several biochemical pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Additionally, aspartic acid can be converted to asparagine . It plays a significant role in the urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission . It is also the substrate for the synthesis of proteins, asparagine, arginine, nucleotides, and several substances that play a role in the development of nervous tissue and neurotransmission .
Pharmacokinetics
The pharmacokinetics of aspartic acid have been studied in rats following the simultaneous oral and intravenous administration of an aqueous solution containing radiolabeled amino acids . The half-life of arginine was almost twice that of aspartic acid . After oral administration, the opposite was observed . The plasma level of these two amino acids has been observed to increase after administration by either route 400 minutes after administration .
Result of Action
Aspartic acid has several molecular and cellular effects. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise . Moreover, this amino acid promotes the transportation of minerals to the cells, which are essential to form healthy RNA and DNA, while strengthening the immune system through stimulating an increased production of immunoglobulins and antibodies .
Action Environment
Aspartic acid plays an important role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress . Exogenous aspartate increases the content of chlorophyll, maintains the integrity of the cell membrane system, and enhances the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress . Furthermore, exogenous aspartate could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .
Biochemical Analysis
Biochemical Properties
Aspartic acid has an acidic side chain (CH2COOH) which reacts with other amino acids, enzymes, and proteins in the body . It plays a vital role in the Kreb’s cycle, participating in the synthesis of four different amino acids: methionine, isoleucine, lysine, and threonine . Aspartic acid is also involved in the urea cycle and gluconeogenesis .
Cellular Effects
Aspartic acid is extremely important in generating cellular activity. It is responsible for transporting NADH molecules to the mitochondria, which are later used to produce ATP . This coenzyme enables metabolism and supports other cellular activities . Aspartic acid also plays a role in sending chemical signals through the nervous system .
Molecular Mechanism
Aspartic acid functions as a neurotransmitter, transmitting signals between nerves and other cells . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .
Temporal Effects in Laboratory Settings
It is known that aspartic acid plays a key role in maintaining fundamental cellular processes and removing denatured or misfolded proteins .
Dosage Effects in Animal Models
In animal models, the effects of aspartic acid vary with different dosages. For instance, D-aspartic acid has been shown to increase testosterone levels in some populations, though the evidence is inconsistent .
Metabolic Pathways
Aspartic acid is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . It is a metabolite in the urea cycle and participates in gluconeogenesis .
Transport and Distribution
Aspartic acid is transported through cell membranes via specific transporters along with glutamic acid, another dicarboxylic amino acid found in the body . It is distributed in different subcellular compartments, playing an important role in their activation .
Subcellular Localization
It is known that aspartic acid plays a critical role in various physiological processes in different subcellular compartments .
Preparation Methods
L-aspartic acid can be synthesized through various methods:
Protein Extraction: This method involves the hydrolysis of proteins to produce an abundance of amino acids, from which this compound must be separated.
Chemical Synthesis: This compound can be synthesized chemically through the reaction of maleic anhydride with ammonia, followed by hydrolysis.
Enzymatic Conversion: This method involves the use of enzymes to convert fumaric acid to aspartic acid.
Industrial production of aspartic acid often involves microbial fermentation, where bacteria or yeast are used to produce the amino acid from glucose or other carbon sources .
Chemical Reactions Analysis
L-aspartic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate.
Substitution: This compound can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxaloacetic acid, aspartate, and various substituted derivatives .
Scientific Research Applications
L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various compounds.
Biology: This compound plays a role in the urea cycle, gluconeogenesis, and neurotransmission.
Medicine: It is used in the treatment of heart diseases, liver disorders, and hypertension.
Comparison with Similar Compounds
L-aspartic acid is similar to other amino acids like glutamic acid, alanine, and glycine. it has unique properties that set it apart:
Glutamic Acid: Both are acidic amino acids, but glutamic acid has an extra methylene group in its side chain.
Alanine: Unlike aspartic acid, alanine is a non-polar amino acid with a simple methyl group as its side chain.
This compound’s unique acidic side chain allows it to participate in various biochemical reactions and interactions, making it essential for numerous physiological processes .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
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URL | https://www.drugbank.ca/drugs/DB00128 | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | L-Aspartic acid, homopolymer | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-aspartic acid | |
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Record name | ASPARTIC ACID | |
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Record name | (L)-ASPARTIC ACID | |
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Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.